![molecular formula C9H4Cl2F3N3O2S B1386269 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1156603-00-7](/img/structure/B1386269.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is linked to a pyridine ring, another type of heterocyclic aromatic organic compound, via a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, as well as the sulfonyl chloride group . The trifluoromethyl group attached to the pyridine ring would likely have a significant impact on the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the pyrazole and pyridine rings, the sulfonyl chloride group, and the trifluoromethyl group would all contribute to the properties of this compound .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known to enhance the biological activity and metabolic stability of drugs . This compound could serve as a precursor in synthesizing novel drugs, particularly those targeting diseases where modulation of protein interactions is crucial. Its role in the development of FDA-approved drugs with trifluoromethyl groups is a testament to its potential in medicinal chemistry .
Agricultural Chemicals
In agriculture, such compounds are valuable for developing pesticides and herbicides. The trifluoromethyl group can improve the efficacy of these chemicals, making them more potent against pests and weeds while potentially reducing the environmental impact due to lower required dosages .
Material Science
The unique properties of this compound could be exploited in material science, particularly in creating polymers with enhanced durability and chemical resistance. Its incorporation into materials could lead to advancements in coatings, sealants, and engineering plastics .
Electronics
In the field of electronics, this compound’s derivatives could be used in the synthesis of organic semiconductors. These materials are crucial for developing flexible electronic devices, solar cells, and light-emitting diodes (LEDs) .
Environmental Science
Compounds with trifluoromethyl groups have been studied for their potential in environmental remediation. They could be used to develop agents that degrade harmful pollutants or as part of systems designed to capture and neutralize toxic substances .
Antimicrobial Research
The antimicrobial potential of compounds containing the trifluoromethyl group has been documented. This particular compound could be a key intermediate in synthesizing new antimicrobial agents, especially in the fight against drug-resistant bacteria .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQZYQQZADXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



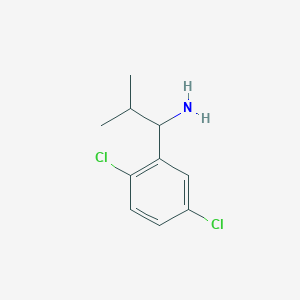
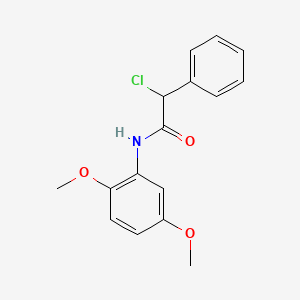

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
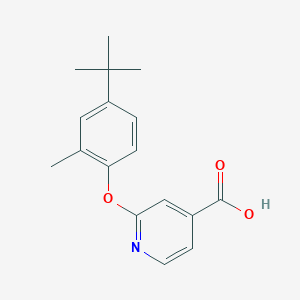
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)
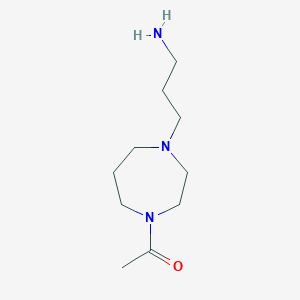


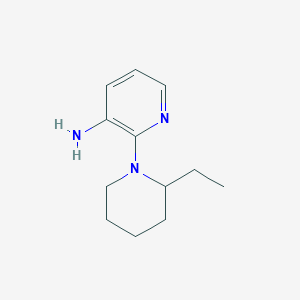
![N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386203.png)
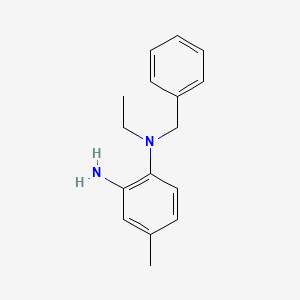

![[2-(3-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1386209.png)